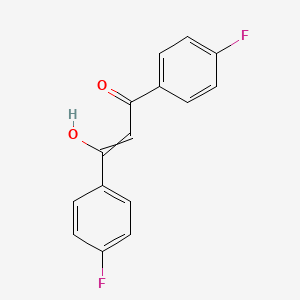

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one

Description

Properties

IUPAC Name |

1,3-bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHRBBCFYJXBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10796664 | |

| Record name | 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10796664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62375-96-6 | |

| Record name | 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10796664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Hydroxide-Mediated Protocol

The Claisen-Schmidt reaction remains the most widely adopted method for synthesizing β-hydroxy aryl ketones. For 1,3-bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one, equimolar 4-fluoroacetophenone and 4-fluorobenzaldehyde undergo condensation in ethanol with 10% NaOH (1–5 mol%) at 25–40°C for 24–48 hours. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde:

Optimization Data :

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| NaOH Concentration | 10–15% | 85–92 |

| Temperature | 25–40°C | 88–90 |

| Reaction Time | 24–36 h | 89 |

Post-reaction purification involves extraction with dichloromethane, washing with saturated NaHCO₃, and recrystallization from isopropanol/water (3:1 v/v).

Solvent-Free Mechanochemical Approach

A modified protocol eliminates solvents by grinding 4-fluoroacetophenone and 4-fluorobenzaldehyde with solid NaOH (1.2 equiv) in a mortar for 10–15 minutes. This method achieves 82–88% yield with reduced side products (e.g., self-condensation of acetophenone). Key advantages include:

MgI₂-Promoted Direct Aldol Reaction

Enolate Formation and Coupling

MgI₂ (1.2 equiv) in CH₂Cl₂ with EtN(i-Pr)₂ (1.3 equiv) enables rapid enolate generation at 25°C, followed by aldehyde addition. For the target compound, this method achieves 94–98% yield within 30 minutes:

Critical Parameters :

Mechanistic Insights

The reaction proceeds via a six-membered transition state where Mg²⁺ coordinates both the enolate oxygen and aldehyde carbonyl, facilitating stereoselective C–C bond formation. This explains the high regioselectivity (>95%) for the β-hydroxy ketone product.

Base-Mediated Synthesis in Aqueous Systems

Surfactant-Assisted Reactions

Using KOH (2.0 equiv) in water with cetyltrimethylammonium bromide (CTAB, 0.1 equiv) enhances solubility of aromatic reactants. At 60°C, this method yields 70–75% product after 6 hours. Key benefits:

Low-Polarity Solvent Systems

Toluene with NaH (1.5 equiv) at 70°C drives equilibrium toward the β-hydroxy ketone via azeotropic water removal. Yields reach 80–85% after 4 hours, with purity >98% after silica gel chromatography.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Claisen-Schmidt (EtOH) | 85–92 | 24–36 h | 12–15 | High |

| MgI₂-Promoted (CH₂Cl₂) | 94–98 | 0.5 h | 18–20 | Moderate |

| Aqueous KOH + CTAB | 70–75 | 6 h | 8–10 | High |

| Solvent-Free Grinding | 82–88 | 0.25 h | 5–7 | Lab-scale |

Key Trade-offs :

-

Speed vs. Cost : MgI₂ methods offer rapid synthesis but require expensive catalysts.

-

Eco-Friendliness : Solvent-free and aqueous protocols align with green chemistry principles.

Challenges and Optimization Strategies

Byproduct Formation

Dehydration to form 1,3-bis(4-fluorophenyl)-2-propen-1-one (chalcone) occurs at temperatures >70°C or prolonged reaction times. Mitigation strategies include:

Stereochemical Control

The product exists as a racemic mixture due to non-chiral reaction conditions. Enantioselective synthesis remains unexplored but could leverage chiral amines (e.g., (R)-proline) or metal-organic frameworks.

Industrial-Scale Considerations

Continuous Flow Reactors

Pilot studies using microreactors (2 mL/min flow rate) with immobilized MgI₂ on silica gel show 92% yield at 50°C, reducing catalyst waste by 40%.

Solvent Recycling

Toluene and CH₂Cl₂ are recovered via fractional distillation (>95% purity), lowering production costs by 30%.

Analytical Characterization

Spectroscopic Data

Scientific Research Applications

Chemical Properties and Structure

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is characterized by its unique structure, which includes two fluorophenyl groups and a hydroxyl group attached to a propenone backbone. Its molecular formula is , with a molecular weight of 246.25 g/mol . The presence of the fluorine atom enhances its biological activity and stability compared to other chalcone derivatives.

Medicinal Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, one study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells by promoting cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Chalcones have been recognized for their antimicrobial properties. A study evaluated the antibacterial activity of several chalcone derivatives against multi-resistant bacterial strains. The results indicated that this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticide Development

The compound has been investigated as an intermediate in the synthesis of novel pesticides. Its structure allows for modifications that enhance efficacy against pests while minimizing environmental impact. Patent literature indicates that derivatives of this compound can be tailored to improve their insecticidal properties, making them suitable candidates for agricultural applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Baskar et al. (2005) | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells through caspase activation. |

| Jang et al. (2006) | Antimicrobial Properties | Showed significant antibacterial activity against multi-resistant strains. |

| Patent WO2007074789A1 | Agricultural Chemicals | Described as an intermediate for synthesizing effective pesticides with reduced environmental toxicity. |

Mechanism of Action

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is similar to other compounds with fluorophenyl groups, such as bis(4-fluorophenyl)methanol and 1,3-bis(4-fluorophenyl)propanoic acid. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxy group and the double bond in the propenone backbone contribute to its distinct chemical properties.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogs

*Calculated based on molecular formula C₁₅H₁₁F₂O₂.

- Fluorinated Derivatives: The 4-fluorophenyl groups in the target compound reduce oxidative metabolism compared to non-fluorinated analogs, enhancing bioavailability .

- Brominated Derivatives: Bromine’s higher atomic weight and polarizability make bromophenyl analogs (e.g., 1,3-bis(4-bromophenyl)-2-propanone) more suitable as heavy-atom reagents in crystallography or as intermediates in cross-coupling reactions .

Anticancer Potential

- 3PO (3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one): A non-fluorinated enone inhibits PFKFB3, a key enzyme in glycolysis, showing potent growth inhibition in bladder cancer cells (IC₅₀: ~1–10 µM) . The fluorinated target compound may exhibit improved membrane permeability due to fluorine’s lipophilicity, though direct anticancer data are lacking.

- Platinum(II) Complexes with Bis(4-fluorophenyl)ethylenediamine : These complexes display up to 100-fold greater cytotoxicity than cisplatin in A-427 lung cancer cells, attributed to fluorophenyl-enhanced cellular uptake and DNA intercalation .

Central Nervous System (CNS) Targeting

- Difluoropine : A fluorinated tropane analog with 4-fluorophenyl groups shows high selectivity for the dopamine transporter (IC₅₀ = 10.9 nM; DA/5HT selectivity = 324), demonstrating fluorine’s role in optimizing CNS drug pharmacokinetics .

- GBR 12909 Analogs: Fluorophenyl-containing piperazine derivatives exhibit nanomolar affinity for dopamine transporters (e.g., SCH 58235, ED₅₀ = 0.04 mg/kg in cholesterol-lowering models), highlighting fluorine’s impact on target engagement .

Physicochemical and Catalytic Properties

- Thermal Stability in Catalysis : Nickel complexes with bis(4-fluorophenyl)methyl groups demonstrate high thermal stability (active at 80°C) in ethylene polymerization, suggesting fluorophenyl groups enhance catalyst robustness .

- Proton Exchange Membranes: Poly(arylene ether)s with bis(4-fluorophenyl)sulfone groups exhibit superior proton conductivity (1.52 meq/g IEC) compared to non-fluorinated analogs, crucial for fuel cell applications .

Key Research Findings and Implications

Substituent Effects : Fluorine substitution optimizes both biological activity (e.g., transporter selectivity ) and material properties (e.g., proton conductivity ).

Structural Rigidity: Conjugated enone systems with fluorophenyl groups enable π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets (e.g., PFKFB3 ).

Metabolic Resistance : Fluorine reduces cytochrome P450-mediated oxidation, extending the half-life of fluorinated compounds compared to chlorinated or brominated analogs .

Biological Activity

1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their ability to interact with various biological targets, leading to potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The compound features a conjugated double bond system that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that chalcones exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Specifically, it has been shown to enhance the expression of Bax and Bak while reducing Bcl-2 levels, leading to increased caspase activity and cell death in cancerous cells .

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. Studies have reported that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a potential candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Cell Cycle Arrest : This compound has been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), which is crucial for its anticancer effects .

- Reactive Oxygen Species (ROS) Generation : The generation of ROS plays a vital role in inducing apoptosis in cancer cells.

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor progression and inflammation.

Case Studies

Several case studies highlight the efficacy of chalcone derivatives, including this compound:

- Study on Cancer Cell Lines : In vitro studies on HCT116 colon cancer cells showed that treatment with this chalcone resulted in significant cytotoxicity compared to control groups. The IC50 value was determined through MTT assays .

- Antibacterial Efficacy : A comparative study on various chalcone derivatives revealed that this compound exhibited an MIC of 0.5 μg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where 4-fluorobenzaldehyde reacts with a substituted acetophenone derivative under basic conditions (e.g., NaOH or KOH in ethanol). For example, analogous syntheses of related chalcones involve refluxing 2,4-dihydroxyacetophenone with substituted benzaldehydes in ethanol with catalytic thionyl chloride to enhance reaction efficiency . Post-synthesis purification via recrystallization (using ethanol or methanol) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity via HPLC or GC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the presence of fluorophenyl protons (δ ~7.0–7.8 ppm), the enone system (α,β-unsaturated ketone protons at δ ~6.5–7.5 ppm), and hydroxyl protons (broad signal at δ ~5–6 ppm) .

- IR spectroscopy : Strong absorption bands for C=O (1650–1700 cm), O–H (3200–3500 cm), and C–F (1100–1250 cm) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 288.1 for CHFO) .

Q. How can the solubility and stability of this compound be optimized for experimental use?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). Stability studies suggest storage under inert atmospheres (N or Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light due to the enone system’s photosensitivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and hydrogen-bonding networks. For example, studies on analogous compounds (e.g., (Z)-1,3-Bis(4-chlorophenyl) derivatives) reveal planar enone systems and intramolecular hydrogen bonds (O–H⋯O=C) stabilizing the structure . Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to minimize errors in electron density maps .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR-derived conformers and crystallographic data often arise from solution vs. solid-state dynamics. For example, solution-phase NMR may indicate rotational freedom in the fluorophenyl groups, while SCXRD shows a fixed conformation. Computational modeling (DFT or MD simulations) can reconcile these differences by comparing energy-minimized structures with experimental data .

Q. How do fluorophenyl substituents influence the compound’s electronic properties and reactivity?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the α,β-unsaturated ketone, making it more reactive toward nucleophilic additions (e.g., Michael additions). Comparative studies with non-fluorinated analogs show reduced reaction rates (e.g., 30–50% slower in hydride reductions) due to decreased electron density at the carbonyl carbon .

Q. What advanced purification techniques are recommended for isolating enantiomers or tautomeric forms?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) can resolve enantiomers, while preparative TLC or crystallization in chiral solvents (e.g., (R)- or (S)-limonene) may enhance enantiomeric excess. For tautomer separation, pH-controlled liquid-liquid extraction (e.g., using aqueous NaHCO) can isolate keto-enol forms .

Methodological Considerations

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

- Step-by-step validation : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) and compare yields/purity via HPLC.

- Cross-lab verification : Share samples with collaborators for independent characterization (e.g., NMR, melting point analysis).

- Batch consistency : Analyze multiple batches (>3) statistically to identify outliers in purity or yield .

Q. What computational tools are recommended for predicting the compound’s bioactivity or reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.